(2S)-2,3-dimethylbutan-1-ol

Asymmetric Synthesis Vilsmeier Conditions Chiral Alcohols

(2S)-2,3-Dimethylbutan-1-ol (CAS 15071-36-0), also referred to as (S)-2,3-dimethyl-1-butanol, is a chiral primary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol. The compound possesses a single defined stereocenter at the C2 position, imparting the (S)-configuration, as confirmed by its InChIKey (SXSWMAUXEHKFGX-ZCFIWIBFSA-N) and canonical SMILES notation (CC(C)[C@H](C)CO).

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 15071-36-0
Cat. No. B042089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-dimethylbutan-1-ol
CAS15071-36-0
Synonyms(-)-2,3-Dimethyl-1-butanol;  (2S)-2,3-Dimethyl-1-butanol
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)CO
InChIInChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1
InChIKeySXSWMAUXEHKFGX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,3-Dimethylbutan-1-ol CAS 15071-36-0: Chiral C6 Alcohol Building Block with Defined Stereochemistry for Asymmetric Synthesis Procurement


(2S)-2,3-Dimethylbutan-1-ol (CAS 15071-36-0), also referred to as (S)-2,3-dimethyl-1-butanol, is a chiral primary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . The compound possesses a single defined stereocenter at the C2 position, imparting the (S)-configuration, as confirmed by its InChIKey (SXSWMAUXEHKFGX-ZCFIWIBFSA-N) and canonical SMILES notation (CC(C)[C@H](C)CO) . This specific stereochemistry is the primary determinant of its utility in asymmetric synthesis, where it serves as a chiral building block or intermediate for the construction of more complex, stereochemically-defined molecules [1].

Procurement Risk Assessment for (2S)-2,3-Dimethylbutan-1-ol: Why Racemic or Alternative Branched Alcohols Cannot Be Interchanged


In procurement for stereoselective applications, substituting (2S)-2,3-dimethylbutan-1-ol with its (R)-enantiomer (CAS 15019-27-9) or the racemic mixture (CAS 19550-30-2) introduces a high probability of failure. The interaction of this compound with chiral biological targets (e.g., enzymes, receptors) or its performance in asymmetric catalysis is contingent on the specific three-dimensional orientation of the (S)-configuration [1]. The presence of the opposite enantiomer can lead to antagonistic effects, reduced efficacy, or the formation of undesired diastereomers in downstream reactions. Similarly, substituting with achiral structural isomers like 2,2-dimethylbutan-1-ol or 3,3-dimethylbutan-1-ol is not viable, as these compounds lack the chiral center required for enantioselective synthesis or chiral recognition. Consequently, analytical validation of stereochemical purity—quantified by enantiomeric excess (ee%)—is a non-negotiable procurement specification for end-use in stereospecific research and industrial applications [2].

Quantitative Evidence Guide for (2S)-2,3-Dimethylbutan-1-ol (CAS 15071-36-0): Verified Differentiation from Analogs


Chiral Synthesis Yield: Quantitative Yield of (S)-Enantiomer via Vilsmeier Conditions vs. Alternative Asymmetric Routes

A 2023 study demonstrated that (2S)-2,3-dimethylbutan-1-ol can be synthesized directly in quantitative yield (essentially 100%) using adapted Vilsmeier conditions [1]. This represents a significant synthetic advantage over alternative multi-step asymmetric syntheses or chiral resolution methods for this specific scaffold, which typically exhibit lower overall yields and require additional purification steps.

Asymmetric Synthesis Vilsmeier Conditions Chiral Alcohols

Stereochemical Purity: Vendor Specification of 97% Enantiomeric Purity for (S)-Enantiomer vs. Unspecified Racemate

Reputable vendors supply (2S)-2,3-dimethylbutan-1-ol (CAS 15071-36-0) with a specified minimum purity of 97%, which, for a chiral compound, implies a high enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 19550-30-2) is commonly offered with only general purity specifications (e.g., 95%+), which do not guarantee enantiomeric composition and are thus unsuitable for stereospecific applications .

Chiral Purity Enantiomeric Excess Analytical Specification

Boiling Point Differentiation: (S)-Enantiomer Boiling Point of 142.0 °C vs. Isomeric Analog 2,2-Dimethylbutan-1-ol (136.5 °C)

The predicted boiling point of (2S)-2,3-dimethylbutan-1-ol is 142.0 ± 0.0 °C at 760 mmHg . This value provides a clear basis for differentiation from the closely related achiral isomer, 2,2-dimethylbutan-1-ol, which has a reported boiling point of 136.5 °C [1]. This 5.5 °C difference is significant enough to be exploited for analytical identification or separation in process streams.

Physical Property Thermal Separation Isomer Identification

Regulatory Classification: Harmonized CLP Classification (H226, H315, H319, H335) for Safe Handling Specification

The racemic form of 2,3-dimethylbutan-1-ol (CAS 19550-30-2) carries a harmonized classification and labelling (CLP) under EC number 243-153-0, which includes the following hazard statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. While these data are for the racemate, they provide a critical baseline hazard profile that can be reasonably applied to the (S)-enantiomer, for which specific toxicological data may be lacking. This allows for the procurement and implementation of appropriate engineering controls and personal protective equipment.

Safety Data CLP Regulation Risk Assessment

High-Value Research and Industrial Applications for (2S)-2,3-Dimethylbutan-1-ol (CAS 15071-36-0) Based on Verified Differentiation


Asymmetric Synthesis of Phytosterol Derivatives and Chiral Pharmaceuticals

(2S)-2,3-dimethylbutan-1-ol is a critical chiral intermediate in the synthesis of phytosterols, a class of plant-derived steroid compounds . The defined (S)-stereochemistry, which is demonstrably different from the racemate or (R)-enantiomer, is essential for the stereoselective construction of the complex polycyclic frameworks of these natural products. Procuring the enantiomerically pure (S)-alcohol is mandatory to ensure the correct final stereochemistry of the target phytosterol analog, as any stereochemical impurity would propagate through the synthesis, leading to a mixture of diastereomers and a failed drug discovery campaign.

Chiral Probe for Enzyme-Catalyzed Reaction Mechanism Studies

The compound is employed as a stereochemically pure substrate to investigate the stereospecificity and mechanism of alcohol dehydrogenase (ADH) enzymes and other oxidoreductases [1]. By comparing the oxidation rates or product profiles of the pure (S)-enantiomer against the (R)-enantiomer or racemic mixture, researchers can quantify the enantioselectivity (E-value) of the enzyme. The use of a well-characterized, high-ee substrate is non-negotiable for generating accurate kinetic data, as the presence of the opposite enantiomer would act as a competitive inhibitor and yield erroneous results.

Chiral Auxiliary and Building Block in Academic and Industrial Organic Synthesis

The availability of a direct, high-yielding synthetic route for the (S)-enantiomer [2] supports its use as a readily accessible chiral building block for the synthesis of diverse chiral ligands, catalysts, and natural products. Its well-defined structure and the ability to obtain it in high stereochemical purity make it a reliable starting material for constructing stereochemically complex molecules in both milligram-scale academic research and larger-scale process development.

Technical Documentation Hub

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